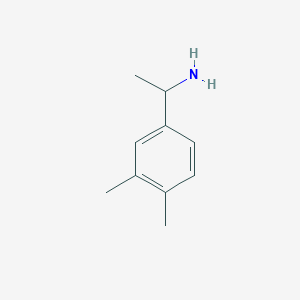

1-(3,4-二甲基苯基)乙胺

货号 B1310443

CAS 编号:

91251-29-5

分子量: 149.23 g/mol

InChI 键: PMUVPGYHXWUERM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

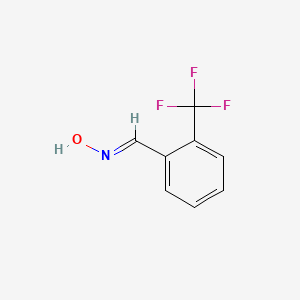

“1-(3,4-Dimethylphenyl)ethanamine” is a chemical compound with the CAS Number: 91251-28-4. It has a linear formula of C10H16ClN . This compound is also known as 1-(3,4-dimethylphenyl)ethanamine hydrochloride .

Molecular Structure Analysis

The molecular structure of “1-(3,4-Dimethylphenyl)ethanamine” can be represented by the InChI code: 1S/C10H15N.ClH/c1-7-4-5-10(9(3)11)6-8(7)2;/h4-6,9H,11H2,1-3H3;1H . The molecular weight of this compound is 185.7 .Physical And Chemical Properties Analysis

“1-(3,4-Dimethylphenyl)ethanamine” is a solid at room temperature . It has a molecular weight of 181.23 g/mol . The compound has a topological polar surface area of 44.5 Ų .科学研究应用

- Application : “1-(3,4-Dimethoxyphenyl)ethanone” is a chemical compound with the formula C10H12O3 . It’s used in various chemical reactions and can be analyzed using techniques like IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography .

- Methods of Application : This compound can be analyzed using IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography . These techniques allow scientists to understand its structure and properties.

- Results or Outcomes : The data obtained from these analyses can be used to understand the compound’s structure and properties, which can be useful in various chemical reactions .

- Application : “®-1-[3,5-Bis (trifluoromethyl)phenyl]ethanamine” is a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers . These are used as painkillers .

- Methods of Application : This compound is synthesized using a bienzyme cascade system formed by R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . This system increases the efficiency of the reaction .

- Results or Outcomes : The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance (enantiomeric excess > 99.9%) . The substrate handling capacity of the system was increased by 1.50 folds under certain conditions .

- Application : “Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine” from “1-(3-methylphenyl)ethan-1-one” is used in various bioprocesses .

- Methods of Application : This synthesis is achieved through a transaminase-mediated process .

- Results or Outcomes : The details of the results or outcomes of this application are not available in the source .

Scientific Field: Chemistry

Scientific Field: Pharmaceutical Science

Scientific Field: Bioprocess and Biosystems Engineering

安全和危害

属性

IUPAC Name |

1-(3,4-dimethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUVPGYHXWUERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408191 | |

| Record name | 1-(3,4-dimethylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethylphenyl)ethanamine | |

CAS RN |

91251-29-5 | |

| Record name | α,3,4-Trimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91251-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-dimethylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dimethylphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

16.4 ml (150.0 mmol) of tetrapropyl orthotitanate were added to a solution of 4.46 g (30.0 mmol) of 3,4-dimethylacetophenone in a 2 M ethanolic ammonia solution (75 ml), and the mixture was stirred for 6 hours at RT. 1.7 g (45.0 mmol) of sodium borohydride were then added, and stirring was continued for a further 16 hours at RT. Thereafter, the reaction solution was poured into a saturated aqueous ammonia solution (75 ml). The precipitate that formed was filtered off with suction, and then washing with ethyl acetate was carried out. The aqueous filtrate was concentrated in vacuo, followed by extraction twice with ethyl acetate. The combined ethyl acetate phases were extracted three times with 2 M hydrochloric acid. The combined aqueous phases were adjusted to pH 11 with a 2 M aq. NaOH solution and then extracted three times with ethyl acetate. The combined organic phases were dried over MgSO4, filtered and concentrated in vacuo. CC (ethyl acetate/MeOH 9:1) yielded 799 mg (5.4 mmol, 18%) of 1-(3,4-dimethylphenyl)ethylamine.

Name

ethyl acetate MeOH

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Four

Yield

18%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)